molecular formula C18H14ClNO3S2 B450674 methyl 5'-{[(4-chlorophenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate

methyl 5'-{[(4-chlorophenyl)acetyl]amino}-2,3'-bithiophene-4'-carboxylate

Cat. No.: B450674
M. Wt: 391.9g/mol
InChI Key: RXPGJJCMOWYILX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate is a complex organic compound that belongs to the class of bithiophene derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics. The presence of the 4-chlorophenyl and bithiophene moieties in its structure imparts unique chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bithiophene Core: The bithiophene core can be synthesized through the coupling of two thiophene units. This can be achieved using methods such as the Stille or Suzuki coupling reactions, which involve the use of palladium catalysts.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through an acylation reaction using 4-chlorobenzoyl chloride and a suitable base, such as triethylamine.

    Formation of the Amide Bond: The amide bond is formed by reacting the acylated bithiophene with methylamine under appropriate conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can reduce the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogens (e.g., bromine), nitro compounds, alkyl halides, Lewis acids as catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 4-chlorophenyl group can enhance its binding affinity to certain targets, while the bithiophene core can facilitate interactions with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Compounds such as 2,2’-bithiophene and 3,3’-dibromo-2,2’-bithiophene share structural similarities with Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate.

    Chlorophenyl Derivatives: Compounds like 4-chlorobenzoyl chloride and 4-chlorophenylacetic acid are structurally related due to the presence of the 4-chlorophenyl group.

Uniqueness

Methyl 2-{[(4-chlorophenyl)acetyl]amino}-4,2’-bithiophene-3-carboxylate is unique due to the combination of the 4-chlorophenyl and bithiophene moieties, which impart distinct chemical and physical properties. This combination allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C18H14ClNO3S2

Molecular Weight

391.9g/mol

IUPAC Name

methyl 2-[[2-(4-chlorophenyl)acetyl]amino]-4-thiophen-2-ylthiophene-3-carboxylate

InChI

InChI=1S/C18H14ClNO3S2/c1-23-18(22)16-13(14-3-2-8-24-14)10-25-17(16)20-15(21)9-11-4-6-12(19)7-5-11/h2-8,10H,9H2,1H3,(H,20,21)

InChI Key

RXPGJJCMOWYILX-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CC3=CC=C(C=C3)Cl

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CS2)NC(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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